

An In-depth Technical Guide to Bioconjugation with Maleimides

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Compound of Interest

Compound Name: *BDP TMR maleimide*

Cat. No.: *B13718787*

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Introduction

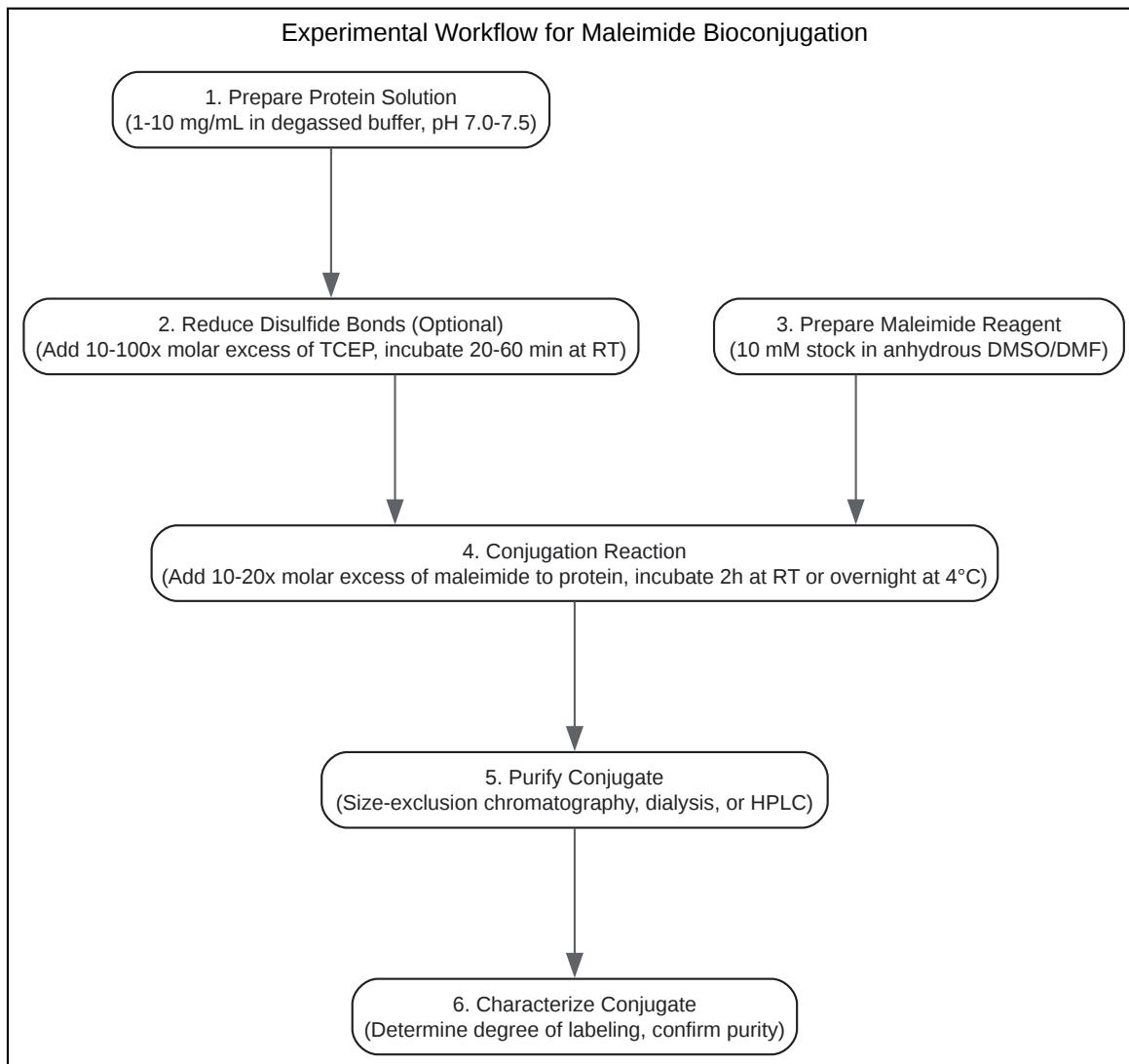
Bioconjugation, the chemical linking of two molecules to form a single hybrid, is a cornerstone of modern biological sciences and therapeutic development. Among the array of chemical strategies available, the reaction of maleimides with thiols (sulphydryl groups) has emerged as a particularly robust and widely adopted method for the site-specific modification of biomolecules.^{[1][2][3]} Its popularity stems from the high selectivity of the maleimide group for the thiol group of cysteine residues under mild, physiological conditions, enabling the precise engineering of proteins, peptides, and oligonucleotides.^{[4][5]}

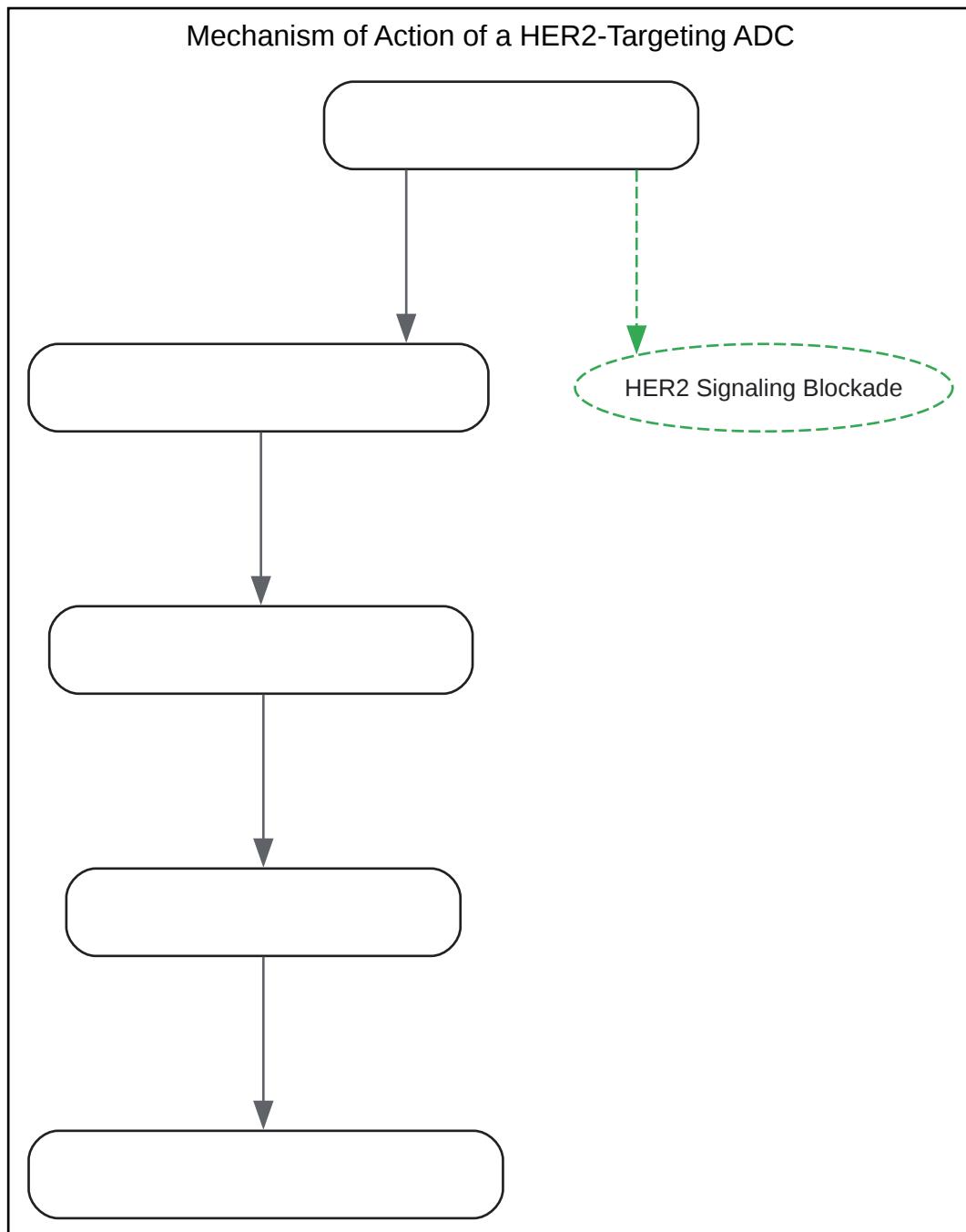
This technical guide provides a comprehensive overview of bioconjugation with maleimides, detailing the core chemistry, critical reaction parameters, potential side reactions, and detailed experimental protocols. It is intended to serve as a valuable resource for researchers and professionals in drug development and the broader life sciences, facilitating the successful design and execution of maleimide-based bioconjugation strategies. A key application highlighted is the construction of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics.

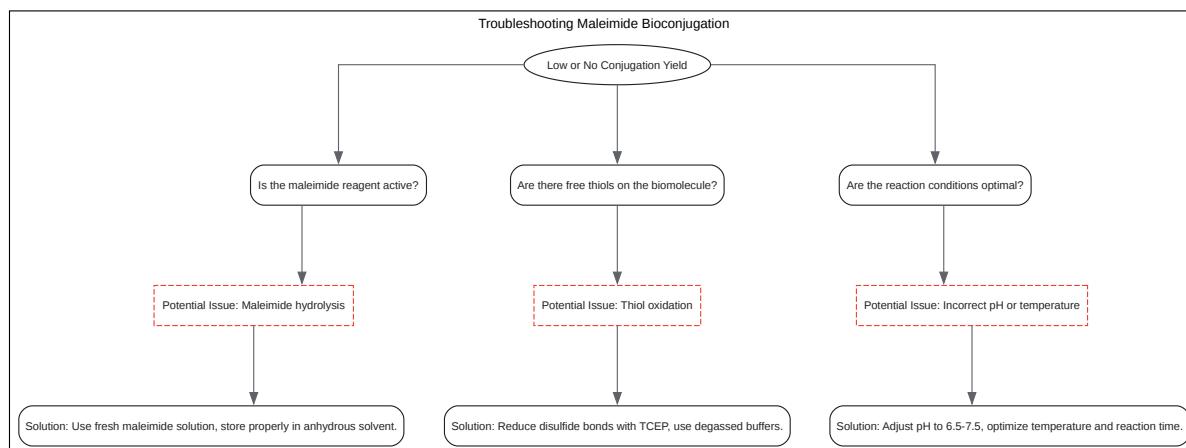
Core Chemistry: The Thiol-Maleimide Reaction

The conjugation of a maleimide to a thiol-containing molecule proceeds through a Michael addition reaction. In this mechanism, the nucleophilic thiol group attacks one of the carbon

atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.







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